molecular formula C13H13N5O3 B11699465 3-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11699465
M. Wt: 287.27 g/mol
InChI Key: ZLILYABRUIQIJH-OQLLNIDSSA-N
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Description

3-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a nitrophenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

3-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and nitrophenyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • 3-ethyl-4-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
  • 4-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Uniqueness

3-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group at the 1-position and the methyl group at the 3-position of the pyrazole ring differentiates it from other similar compounds, potentially leading to unique reactivity and bioactivity profiles.

Properties

Molecular Formula

C13H13N5O3

Molecular Weight

287.27 g/mol

IUPAC Name

5-methyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H13N5O3/c1-8-6-12(16-14-8)13(19)17-15-9(2)10-4-3-5-11(7-10)18(20)21/h3-7H,1-2H3,(H,14,16)(H,17,19)/b15-9+

InChI Key

ZLILYABRUIQIJH-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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